molecular formula C18H15ClN2O2 B3984429 1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone

1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone

Cat. No. B3984429
M. Wt: 326.8 g/mol
InChI Key: OONQJOCJFNKBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone, also known as ACPAQ, is a synthetic compound that has been extensively studied for its potential biomedical applications. ACPAQ belongs to the class of anthraquinone derivatives and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone is not fully understood. However, studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce oxidative stress and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also inhibits the replication of viruses such as HIV and hepatitis B virus. Additionally, this compound has been shown to have antimalarial activity by inhibiting the growth of Plasmodium falciparum.

Advantages and Limitations for Lab Experiments

1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. This compound is also stable and can be stored for extended periods. However, this compound has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for 1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone research. One potential direction is to investigate the use of this compound as a potential treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the use of this compound in combination with other drugs to enhance its anticancer and antiviral activity. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity to normal cells.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential biomedical applications. This compound has been shown to have anticancer, antiviral, and antimalarial activity. This compound inhibits the activity of topoisomerase II, induces oxidative stress, and activates the p53 pathway, leading to apoptosis in cancer cells. This compound has several advantages for lab experiments, including its ease of synthesis and high purity and yield. However, this compound has some limitations, including its low solubility in water and potential toxicity to normal cells. Further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.

Scientific Research Applications

1-amino-2-chloro-4-(1-pyrrolidinyl)anthra-9,10-quinone has been extensively studied for its potential biomedical applications, including its use as an anticancer agent, antiviral agent, and antimalarial agent. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis B virus. Additionally, this compound has been shown to have antimalarial activity by inhibiting the growth of Plasmodium falciparum.

properties

IUPAC Name

1-amino-2-chloro-4-pyrrolidin-1-ylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-12-9-13(21-7-3-4-8-21)14-15(16(12)20)18(23)11-6-2-1-5-10(11)17(14)22/h1-2,5-6,9H,3-4,7-8,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONQJOCJFNKBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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